molecular formula C20H20N2O B2758782 N-(2-methylquinolin-5-yl)-2-phenylbutanamide CAS No. 1207051-77-1

N-(2-methylquinolin-5-yl)-2-phenylbutanamide

Cat. No. B2758782
CAS RN: 1207051-77-1
M. Wt: 304.393
InChI Key: URLZXIJALZGSIU-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)-2-phenylbutanamide, also known as PQ-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PQ-10 belongs to the class of quinoline-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Scientific Research Applications

  • Anticancer Properties N-(2-methylquinolin-5-yl)-2-phenylbutanamide exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with cell cycle progression and modulation of key signaling pathways.
  • Anti-Inflammatory Effects Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory potential. It may suppress pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Such properties could be valuable in managing inflammatory conditions.
  • Neuroprotective Activity Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. N-(2-methylquinolin-5-yl)-2-phenylbutanamide has shown neuroprotective effects in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems.
  • Antimicrobial Potential

    • Researchers have explored this compound’s antimicrobial activity against bacteria, fungi, and viruses. It could serve as a lead compound for developing novel antimicrobial agents. Investigations into its mode of action and safety profile are ongoing .
  • Metal Chelation and Coordination Chemistry The quinoline moiety in N-(2-methylquinolin-5-yl)-2-phenylbutanamide can form stable complexes with metal ions. These complexes have applications in coordination chemistry, catalysis, and metal-based drug design. Understanding their binding affinity and selectivity is essential.
  • Photophysical Properties for Sensing Applications The phenylbutanamide scaffold contributes to the compound’s photophysical properties. Researchers have explored its fluorescence behavior, which could be harnessed for sensing applications. For instance, it might serve as a fluorescent probe for detecting specific analytes or environmental changes.

properties

IUPAC Name

N-(2-methylquinolin-5-yl)-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-16(15-8-5-4-6-9-15)20(23)22-19-11-7-10-18-17(19)13-12-14(2)21-18/h4-13,16H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZXIJALZGSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylquinolin-5-yl)-2-phenylbutanamide

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